An In-depth Technical Guide to 1-Octyn-3-OL: Chemical Properties and Structure
An In-depth Technical Guide to 1-Octyn-3-OL: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octyn-3-ol is a secondary alcohol and a terminal alkyne, making it a versatile building block in organic synthesis. Its chemical structure, featuring both a hydroxyl group and a carbon-carbon triple bond, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of 1-octyn-3-ol, along with its structural information.
Chemical Structure and Identification
1-Octyn-3-ol possesses a chiral center at the carbon atom bearing the hydroxyl group, and thus exists as a racemic mixture or as individual enantiomers. The structural details and identifiers are crucial for unambiguous documentation and procurement.
Table 1: Structural and Identification Data for 1-Octyn-3-ol
| Identifier | Value |
| IUPAC Name | oct-1-yn-3-ol[1] |
| CAS Registry Number | 818-72-4[2] |
| Molecular Formula | C₈H₁₄O[2] |
| Molecular Weight | 126.20 g/mol [1][3] |
| SMILES String | CCCCCC(C#C)O[1] |
| InChI Key | VUGRNZHKYVHZSN-UHFFFAOYSA-N[2] |
| Linear Formula | CH₃(CH₂)₄CH(OH)C≡CH[3] |
Physicochemical Properties
The physical and chemical properties of 1-Octyn-3-ol are essential for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of 1-Octyn-3-ol
| Property | Value | Source |
| Physical Description | Clear colorless liquid | [1] |
| Boiling Point | 83 °C at 19 mmHg | [3] |
| Density | 0.864 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.441 | [3] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [3] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 1-Octyn-3-ol. Key spectral data are available from various sources.
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Infrared (IR) Spectrum: The IR spectrum of 1-Octyn-3-ol is available in the NIST Chemistry WebBook, which would show characteristic peaks for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the ≡C-H stretch of the terminal alkyne.[2][4]
-
Mass Spectrum (Electron Ionization): The mass spectrum provides information about the fragmentation pattern of the molecule. The NIST Chemistry WebBook contains the mass spectrum for 1-Octyn-3-ol.[2][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data are crucial for confirming the carbon-hydrogen framework of the molecule. While specific spectra are not directly provided in the search results, they are mentioned as analytical methods for purity determination.[6][7]
Experimental Protocols
While detailed, step-by-step experimental protocols are not available in the public domain within the scope of the search, the following outlines the general methodologies for the synthesis of 1-octyn-3-ol based on literature descriptions.
Synthesis of 1-Octyn-3-ol via Grignard Reaction
This common method involves the reaction of a Grignard reagent with an appropriate aldehyde. A plausible synthetic route is the reaction of ethynylmagnesium bromide with hexanal (B45976).
Methodology:
-
Preparation of Ethynylmagnesium Bromide: Acetylene gas is bubbled through a solution of a suitable Grignard reagent (e.g., methylmagnesium bromide) in an ethereal solvent like tetrahydrofuran (B95107) (THF).[8]
-
Reaction with Hexanal: The freshly prepared ethynylmagnesium bromide solution is cooled, and hexanal is added dropwise while maintaining the low temperature.[8]
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.[8]
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether. The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.[8]
Synthesis via Reduction of 1-Octyn-3-one
An alternative route is the selective reduction of the corresponding ketone, 1-octyn-3-one.
Methodology:
-
Reduction: 1-Octyn-3-one is dissolved in a suitable solvent and a reducing agent is added. For the synthesis of enantiomerically pure 1-octyn-3-ol, a chiral reducing agent such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane can be used.[9]
-
Monitoring: The reaction progress is monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).[9]
-
Workup and Purification: Once the reaction is complete, the excess reducing agent is quenched, and the product is worked up through extraction and purified by distillation.[9]
Safety and Handling
1-Octyn-3-ol is a hazardous chemical and requires careful handling.
Table 3: GHS Hazard Information for 1-Octyn-3-ol
| Hazard Statement | Code |
| Harmful if swallowed | H302[1][3] |
| Very toxic to aquatic life | H400[1][3] |
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment.[10]
-
Response: If swallowed, call a poison center or doctor. Rinse mouth. Collect spillage.[10]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[10]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10]
-
Respiratory Protection: Use a respirator when handling large quantities or in poorly ventilated areas.[10]
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 1-Octyn-3-ol.
Caption: Synthetic routes to 1-Octyn-3-ol.
Conclusion
1-Octyn-3-ol is a valuable chemical intermediate with well-defined chemical and physical properties. While detailed experimental protocols require access to specialized chemical literature, the general synthetic methodologies are established. Adherence to appropriate safety protocols is paramount when handling this compound. The information provided in this guide serves as a foundational resource for researchers and professionals working with 1-octyn-3-ol.
References
- 1. 1-Octyn-3-ol | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Octyn-3-ol [webbook.nist.gov]
- 3. 1-Octyn-3-ol 96 818-72-4 [sigmaaldrich.com]
- 4. 1-Octyn-3-ol [webbook.nist.gov]
- 5. 1-Octyn-3-ol [webbook.nist.gov]
- 6. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
